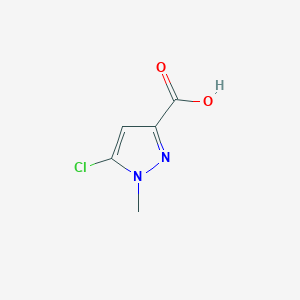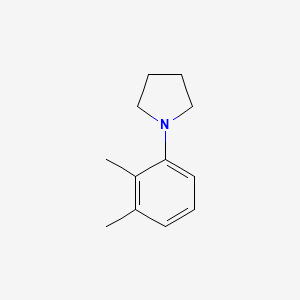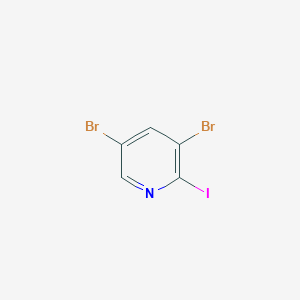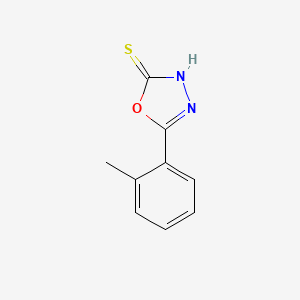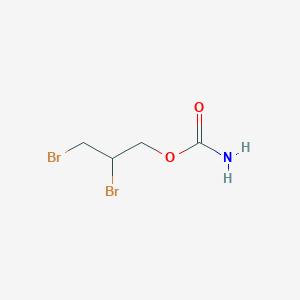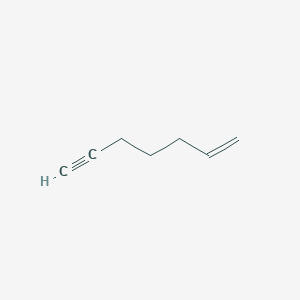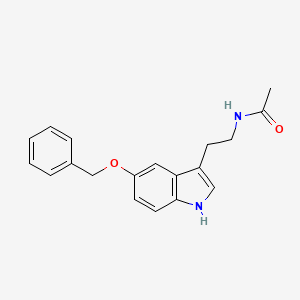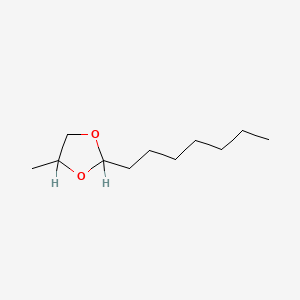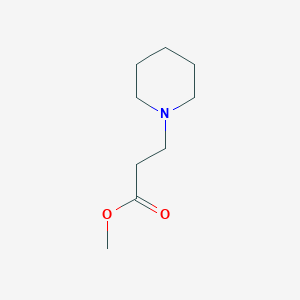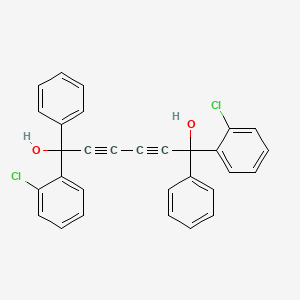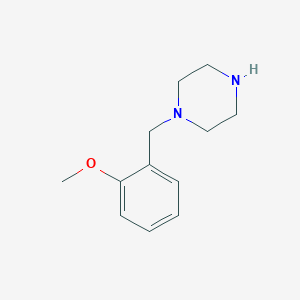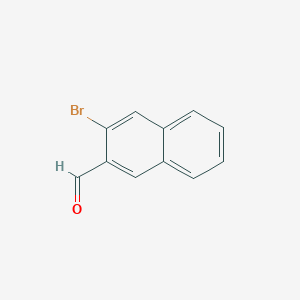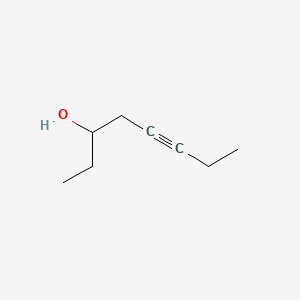
5-Octyn-3-ol
Overview
Description
5-Octyn-3-ol is a chemical compound with the molecular formula C8H14O . It has a molecular weight of 126.1962 . It is used as an intermediate for the synthesis of prostaglandins, modified eicosanoids structured with fatty acids attached to a 5-membered ring .
Synthesis Analysis
The synthesis of 5-Octyn-3-ol involves the asymmetric reduction of α,β-acetylenic ketones with B-3-pinanyl-9-borabicyclo . The reduction process is monitored by gas chromatography and generally takes about 8 hours for completion .
Molecular Structure Analysis
The molecular structure of 5-Octyn-3-ol can be represented in 2D or 3D formats . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds within the molecule .
Physical And Chemical Properties Analysis
5-Octyn-3-ol has a density of 0.9±0.1 g/cm3, a boiling point of 169.6±8.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.7 mmHg at 25°C . It also has a refractive index of 1.453 .
Scientific Research Applications
Synthesis of Prostaglandins
Scientific Field
Application Summary
5-Octyn-3-ol is used as an intermediate in the synthesis of prostaglandins . Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals.
Methods of Application
The exact methods of how 5-Octyn-3-ol is used in the synthesis of prostaglandins are not specified in the sources. However, it is known that the compound plays a key role as an intermediate in the process .
Results or Outcomes
The outcome of this application is the production of prostaglandins, which are crucial for a variety of biological functions, including inflammation, blood flow, the formation of blood clots, and the induction of labor .
Synthesis of Modified Eicosanoids
Scientific Field
Application Summary
5-Octyn-3-ol is also used as an intermediate in the synthesis of modified eicosanoids . Eicosanoids are signaling molecules made by the enzymatic or non-enzymatic oxidation of arachidonic acid or other polyunsaturated fatty acids that are similar to arachidonic acid.
Methods of Application
The specific methods of how 5-Octyn-3-ol is used in the synthesis of modified eicosanoids are not detailed in the sources. However, it is known that the compound serves as an important intermediate in the process .
Results or Outcomes
The outcome of this application is the production of modified eicosanoids. These molecules play various roles in inflammatory and allergic reactions .
Material Science: Polymer Synthesis
Scientific Field
Application Summary
5-Octyn-3-ol has been used in the synthesis of polymers . Polymers are large molecules composed of repeated subunits. Due to their broad range of properties, both synthetic and natural polymers play essential roles in everyday life.
Methods of Application
The specific methods of how 5-Octyn-3-ol is used in polymer synthesis are not detailed in the sources. However, it is known that the compound can be incorporated into the polymer structure .
Results or Outcomes
The outcome of this application is the production of new types of polymers. These polymers can have a variety of uses depending on their physical and chemical properties .
Bioconjugation
Scientific Field
Application Summary
5-Octyn-3-ol can potentially be used in bioconjugation . Bioconjugation is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule like a protein, carbohydrate, or nucleic acid.
Methods of Application
The specific methods of how 5-Octyn-3-ol is used in bioconjugation are not detailed in the sources. However, it is known that the compound can be used to modify biomolecules .
Results or Outcomes
The outcome of this application is the production of modified biomolecules. These modified biomolecules can have a variety of uses in biological research and medicine .
Click Chemistry
Scientific Field
Application Summary
5-Octyn-3-ol can potentially be used in click chemistry . Click chemistry is a type of chemical synthesis characterized by its efficiency, wide applicability, and the high yield of the desired product.
Methods of Application
The specific methods of how 5-Octyn-3-ol is used in click chemistry are not detailed in the sources. However, it is known that the compound can participate in click reactions .
Results or Outcomes
The outcome of this application is the production of new chemical compounds through click reactions. These new compounds can have a variety of uses in chemical research and industry .
Safety And Hazards
properties
IUPAC Name |
oct-5-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h8-9H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXQZVKQXYOPTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968480 | |
| Record name | Oct-5-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10968480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Octyn-3-ol | |
CAS RN |
53723-18-5 | |
| Record name | 5-Octyn-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053723185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oct-5-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10968480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oct-5-yn-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



